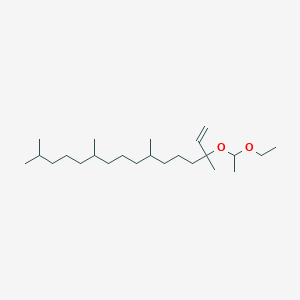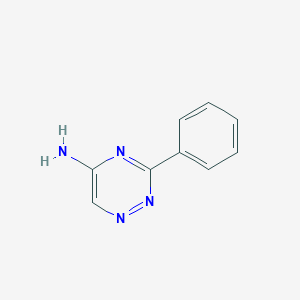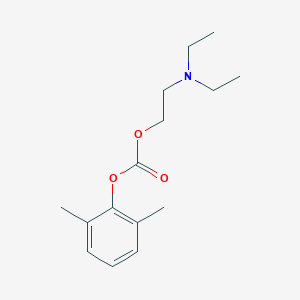![molecular formula C13H16N2O2S B14350814 1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one CAS No. 91530-78-8](/img/structure/B14350814.png)
1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
準備方法
The synthesis of 1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one involves several steps. One common synthetic route includes the reaction of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine with phenoxyacetyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to yield the corresponding dihydropyrimidine derivative.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
類似化合物との比較
Similar compounds to 1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one include:
1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Shares the pyrimidine core but lacks the phenoxyethanone moiety.
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Similar structure but without the phenoxy group.
The uniqueness of this compound lies in its combination of the pyrimidine core with the phenoxyethanone moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
91530-78-8 |
|---|---|
分子式 |
C13H16N2O2S |
分子量 |
264.35 g/mol |
IUPAC名 |
1-(2-methylsulfanyl-5,6-dihydro-4H-pyrimidin-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C13H16N2O2S/c1-18-13-14-8-5-9-15(13)12(16)10-17-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChIキー |
WRTUVXANKZLHEY-UHFFFAOYSA-N |
正規SMILES |
CSC1=NCCCN1C(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


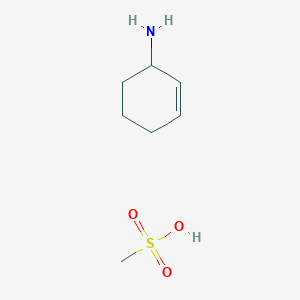
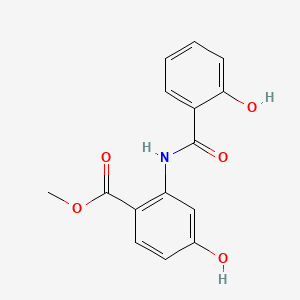
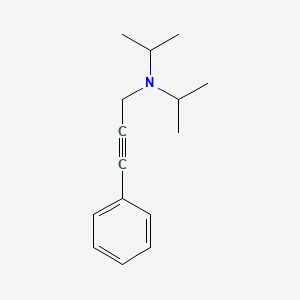
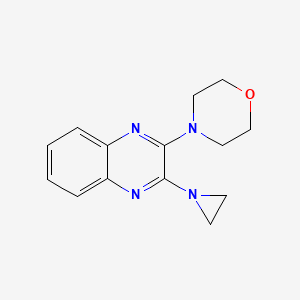

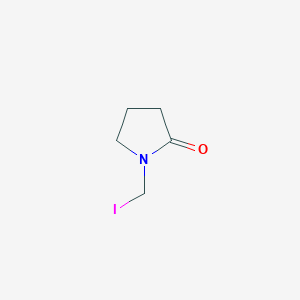
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
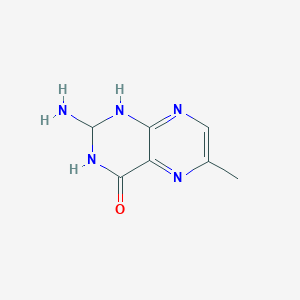
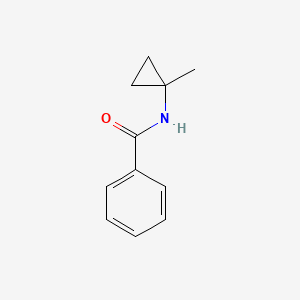
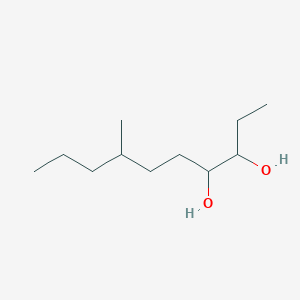
![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
